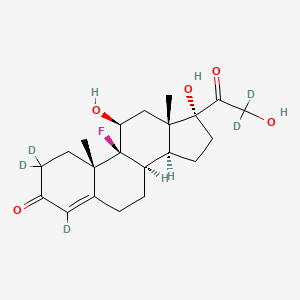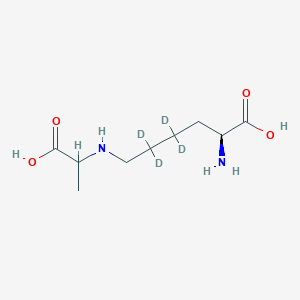
Ne-(1-Carboxyethyl)lysine-d4; N6-(1-Carboxyethyl)-L-lysine-d4; N6-(1'-Carboxyethyl)lysine-d4; CEL-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ne-(1-Carboxyethyl)lysine-d4, N6-(1-Carboxyethyl)-L-lysine-d4, and N6-(1’-Carboxyethyl)lysine-d4, collectively known as CEL-d4, are isotopically labeled derivatives of Ne-(1-Carboxyethyl)lysine. These compounds are advanced glycation end products (AGEs) formed through the Maillard reaction, a non-enzymatic reaction between reducing sugars and amino groups of proteins, lipids, or nucleic acids. AGEs are known to contribute to various chronic diseases, including diabetes and cardiovascular diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ne-(1-Carboxyethyl)lysine-d4 involves the reaction of lysine with methylglyoxal under controlled conditions. The reaction typically occurs in an aqueous solution at a slightly acidic pH. The isotopic labeling is achieved by using deuterated reagents, ensuring the incorporation of deuterium atoms into the final product .
Industrial Production Methods
Industrial production of Ne-(1-Carboxyethyl)lysine-d4 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product’s purity and isotopic enrichment .
Chemical Reactions Analysis
Types of Reactions
Ne-(1-Carboxyethyl)lysine-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the carboxyethyl group.
Substitution: The lysine residue can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Scientific Research Applications
Ne-(1-Carboxyethyl)lysine-d4 has numerous applications in scientific research:
Chemistry: Used as a standard in mass spectrometry for the quantification of AGEs in biological samples.
Biology: Studied for its role in protein modification and its impact on cellular functions.
Medicine: Investigated for its involvement in the pathogenesis of chronic diseases such as diabetes and cardiovascular diseases.
Industry: Used in the food industry to study the formation of AGEs during food processing and storage
Mechanism of Action
Ne-(1-Carboxyethyl)lysine-d4 exerts its effects by modifying proteins through the Maillard reaction. This modification alters the structure and function of proteins, leading to increased oxidative stress and inflammation. The compound interacts with cell surface receptors and cross-links with body proteins, contributing to the pathogenesis of various chronic diseases .
Comparison with Similar Compounds
Ne-(1-Carboxyethyl)lysine-d4 is similar to other AGEs such as Ne-carboxymethyllysine (CML) and methylglyoxal-derived hydroimidazolone (MG-H1). Ne-(1-Carboxyethyl)lysine-d4 is unique due to its specific formation pathway and its isotopic labeling, which makes it particularly useful in research applications .
Similar Compounds
- Ne-carboxymethyllysine (CML)
- Methylglyoxal-derived hydroimidazolone (MG-H1)
- Pentosidine
- Glucosepane
Properties
Molecular Formula |
C9H18N2O4 |
|---|---|
Molecular Weight |
222.27 g/mol |
IUPAC Name |
(2S)-2-amino-6-(1-carboxyethylamino)-4,4,5,5-tetradeuteriohexanoic acid |
InChI |
InChI=1S/C9H18N2O4/c1-6(8(12)13)11-5-3-2-4-7(10)9(14)15/h6-7,11H,2-5,10H2,1H3,(H,12,13)(H,14,15)/t6?,7-/m0/s1/i2D2,3D2 |
InChI Key |
XCYPSOHOIAZISD-GBWCEIHOSA-N |
Isomeric SMILES |
[2H]C([2H])(C[C@@H](C(=O)O)N)C([2H])([2H])CNC(C)C(=O)O |
Canonical SMILES |
CC(C(=O)O)NCCCCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





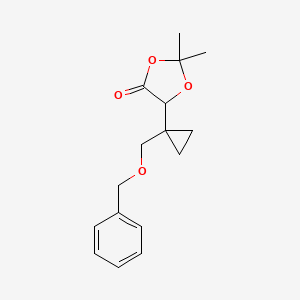
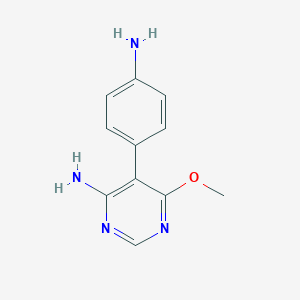
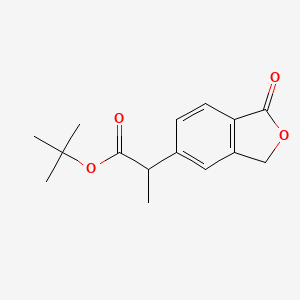
![[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13854467.png)
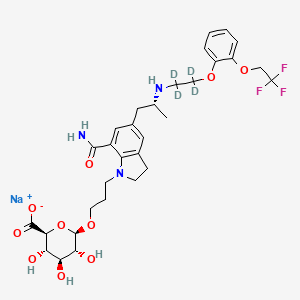
![1-[1-[(3-Chlorophenyl)methyl]-5-methylpyrazol-4-yl]ethanone](/img/structure/B13854472.png)
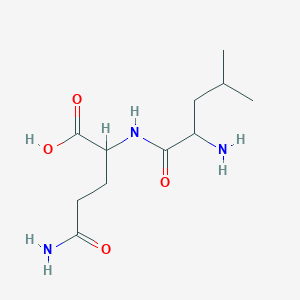

![(R)-1-((5-Methylisoxazol-3-yl)amino)-1-oxopropan-2-yl 4-((2-oxo-2,3-dihydro-1H-benzo[d]imidazole)-5-sulfonamido)benzoate](/img/structure/B13854500.png)
